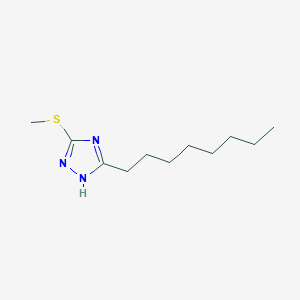
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide is a heterocyclic compound that contains a triazole ring substituted with a methylsulfanyl group at the 5-position and an octyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the triazol-3-amine residue .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted triazoles depending on the nucleophile used.
Reduction: Reduced triazole derivatives.
Applications De Recherche Scientifique
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structural features. The triazole ring can participate in hydrogen bonding and other interactions, which may influence its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine
- 5-(methylsulfanyl)pentanenitrile
- 2-methyl-5-(methylsulfanyl)triazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide is unique due to the presence of both a long octyl chain and a methylsulfanyl group on the triazole ring. This combination of substituents can influence its physical and chemical properties, making it distinct from other triazole derivatives.
Propriétés
Formule moléculaire |
C11H21N3S |
|---|---|
Poids moléculaire |
227.37g/mol |
Nom IUPAC |
3-methylsulfanyl-5-octyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H21N3S/c1-3-4-5-6-7-8-9-10-12-11(15-2)14-13-10/h3-9H2,1-2H3,(H,12,13,14) |
Clé InChI |
JDGCBFNNEBMYSD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=NC(=NN1)SC |
SMILES canonique |
CCCCCCCCC1=NC(=NN1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B458676.png)
![N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl](methyl)homocysteine](/img/structure/B458678.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(4-methoxyanilino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B458680.png)
![Ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B458681.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B458683.png)
![3-bromo-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B458684.png)
![3-bromo-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B458685.png)
![Ethyl 6-({2-[(3-bromobenzoyl)amino]-3-phenylacryloyl}amino)hexanoate](/img/structure/B458686.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-3-bromobenzamide](/img/structure/B458688.png)
![4-Methyl-1-(4-morpholinyl)-3-[4-(pentyloxy)phenyl]-2-phenyl-3-pentanol](/img/structure/B458690.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B458691.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)octanamide](/img/structure/B458695.png)
![Ethyl ({2-[(3-bromobenzoyl)amino]-3-phenylacryloyl}amino)acetate](/img/structure/B458697.png)
![({3-(1,3-Benzodioxol-5-yl)-2-[(3-bromobenzoyl)amino]acryloyl}amino)acetic acid](/img/structure/B458699.png)
